molecular formula C17H20F3NO2 B2774378 N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2176124-65-3

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2774378
CAS No.: 2176124-65-3
M. Wt: 327.347
InChI Key: WRKDKTSXZYCFGG-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(7-oxaspiro[3.5]nonan-1-yl)-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(7-oxaspiro[3.5]nonan-1-yl)-2-(4-methylphenyl)acetamide:

Uniqueness

N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and selectivity.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO2/c18-17(19,20)13-3-1-12(2-4-13)11-15(22)21-14-5-6-16(14)7-9-23-10-8-16/h1-4,14H,5-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKDKTSXZYCFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=CC=C(C=C3)C(F)(F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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